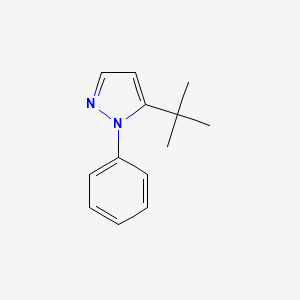

5-Tert-butyl-1-phenylpyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Synthesis

The history of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. ijrpr.commdpi.com He was the first to synthesize a pyrazole derivative, specifically a 5-pyrazolone, through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). globalresearchonline.net Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound. mdpi.com

The foundational method for creating substituted pyrazoles is the Knorr pyrazole synthesis , which involves the reaction of β-dicarbonyl compounds (1,3-diketones) with hydrazine (B178648) derivatives. nih.govwikipedia.orgijrpr.commdpi.com This straightforward approach often yields a mixture of two regioisomers if the dicarbonyl compound is asymmetrical. nih.govmdpi.com Another classical method, developed by Hans von Pechmann in 1898, synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly to improve efficiency, regioselectivity, and environmental sustainability. numberanalytics.commdpi.com Modern approaches have expanded the chemist's toolkit far beyond these initial condensation reactions.

Evolution of Pyrazole Synthesis Methods:

| Method Category | Description | Key Features |

| Classical Condensations | Reaction of hydrazines with 1,3-dicarbonyls, α,β-unsaturated ketones, or alkynes. numberanalytics.comnih.gov | Foundational, versatile, but can lack regioselectivity and may require harsh conditions. nih.govijrpr.com |

| 1,3-Dipolar Cycloadditions | Reactions involving diazo compounds or nitrilimines with alkynes. numberanalytics.commdpi.com | Provides a direct route to the pyrazole ring. numberanalytics.com |

| Multi-Component Reactions | One-pot reactions combining three or more reactants to form the pyrazole product. nih.govmdpi.com | Increases efficiency and atom economy. mdpi.com |

| Transition Metal-Catalyzed Reactions | Palladium- or copper-catalyzed cross-coupling reactions to form complex pyrazole derivatives. numberanalytics.comnih.gov | Enables high precision and the synthesis of complex molecules. numberanalytics.com |

| Flow Chemistry | Continuous-flow processes for pyrazole synthesis. mdpi.com | Offers improved safety, scalability, and control over reaction conditions. mdpi.com |

These advancements have transformed the synthesis of pyrazoles from a specialized area into a widely accessible and versatile field of organic chemistry. mdpi.com

Structural Diversity and Significance of Substituted Pyrazoles

The pyrazole ring is a five-membered aromatic heterocycle that allows for substitution at multiple positions, leading to vast structural diversity. mdpi.comnih.gov This versatility is a cornerstone of its significance, as the nature and position of substituents profoundly influence the molecule's physical, chemical, and biological properties. encyclopedia.pub The pyrazole nucleus contains an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, and substitutions can modulate these characteristics. globalresearchonline.netmdpi.com For instance, electron-withdrawing groups on the ring can impact its basicity. encyclopedia.pub

The ability to introduce a wide range of functional groups onto the pyrazole scaffold is critical to its role as a "privileged structure" in medicinal chemistry. nih.gov Different substitution patterns lead to compounds with a broad spectrum of biological activities. nih.govbenthamscience.com This has made substituted pyrazoles essential in the development of therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. ijrpr.combenthamscience.com

Beyond medicine, the structural diversity of pyrazoles is leveraged in agrochemicals, where they are found in herbicides, insecticides, and fungicides. nih.gov In materials science, substituted pyrazoles are investigated for their potential as fluorescent agents, liquid crystals, and organic light-emitting diodes (OLEDs). nih.govmdpi.com The specific arrangement of substituents can also dictate supramolecular assembly, with different groups promoting the formation of hydrogen-bonded structures like dimers or polymeric chains (catemers), which is crucial for crystal engineering. nih.gov

Examples of Substituted Pyrazole Applications:

| Field | Application |

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer, antiviral, anticonvulsant agents. nih.govbenthamscience.com |

| Agrochemicals | Insecticides, herbicides, fungicides, acaricides. nih.gov |

| Materials Science | Fluorescent agents, liquid crystals, organic semiconductors, brightening agents. nih.govmdpi.com |

Research Landscape of 5-Tert-butyl-1-phenylpyrazole and its Analogs

The compound This compound belongs to the class of N-phenylpyrazoles, which are characterized by a pyrazole ring directly bonded to a phenyl group. drugbank.com Research into this specific compound and its analogs focuses on understanding how the bulky tert-butyl group at the C5 position and the phenyl group at the N1 position influence its chemical properties and potential applications.

The synthesis of such 1,5-disubstituted pyrazoles typically follows the classical Knorr-type condensation of a 1,3-diketone with phenylhydrazine. researchgate.net For this compound, a suitable precursor would be a diketone featuring a tert-butyl group. The regioselectivity of this reaction is a key consideration in its synthesis. organic-chemistry.org

Research on analogs provides insight into the structure-property relationships of this class of compounds. For example, studies on 1-phenyl-3-t-butyl-5-arylpyrazoles have used 13C NMR spectroscopy and molecular modeling to investigate the electronic effects of different substituents. researchgate.net These studies revealed that the chemical shifts of the pyrazole ring carbons are sensitive to the electronic nature of the substituents on the aryl groups. researchgate.net The steric hindrance from the tert-butyl group is also a distinguishing feature that can enhance biological activity or alter chemical reactivity compared to less bulky analogs. smolecule.com

Analogs of this compound are explored in various research contexts. For instance, the synthesis of Schiff bases derived from aminopyrazoles like (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol highlights the use of the tert-butyl pyrazole moiety as a building block for more complex molecules. researchgate.netresearchgate.net Furthermore, related structures such as 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea have been investigated in the context of drug discovery. drugbank.com The presence of the tert-butyl group is often a deliberate design choice to modulate the compound's pharmacokinetic profile or its interaction with biological targets. smolecule.com

The research landscape also includes halogenated analogs like 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole , indicating that further functionalization of the pyrazole ring is a common strategy to create new derivatives for screening and development in various chemical and biological applications. alfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)12-9-10-14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYFMKIZJGPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Tert Butyl 1 Phenylpyrazole and Derived Structures

Established Synthetic Pathways to the Pyrazole (B372694) Core

The construction of the pyrazole ring is most commonly achieved through the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. This approach offers a versatile and straightforward route to a wide array of substituted pyrazoles.

Cyclocondensation Reactions with Hydrazine Derivatives

The classical and most prevalent method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines, a reaction first reported by Knorr in 1883. organic-chemistry.orgacs.orgresearchgate.net This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. acs.org

A solvent-free approach has been reported for the synthesis of the related compound, 3,5-di-tert-butyl-1H-pyrazole, by the condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate. researchgate.net This method highlights the potential for environmentally benign synthesis.

Table 1: Solvent-Free Synthesis of 3,5-di-tert-butyl-1H-pyrazole researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Yield |

|---|

Based on this, the synthesis of 5-tert-butyl-1-phenylpyrazole can be extrapolated to proceed via the cyclocondensation of a tert-butyl substituted 1,3-dicarbonyl compound, such as 4,4-dimethyl-1-phenylpentane-1,3-dione, with phenylhydrazine (B124118). The regioselectivity of the reaction, determining whether the 3- or 5-substituted isomer is formed, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. acs.org

β-Ketonitriles are valuable precursors for the synthesis of 5-aminopyrazoles. The reaction of a β-ketonitrile with a hydrazine derivative proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. nih.gov This method is highly versatile for producing 5-aminopyrazoles with various substituents. For instance, the synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine has been achieved through this route. mdpi.comnih.gov

β-Enamino diketones serve as another important class of precursors for pyrazole synthesis. Their reaction with arylhydrazines can lead to the regioselective formation of N-arylpyrazoles. acs.org This method takes advantage of the differential reactivity of the carbonyl groups in the β-enamino diketone, allowing for controlled cyclization.

Metal-Catalyzed Coupling Reactions

Modern synthetic methods have introduced metal-catalyzed cross-coupling reactions as a powerful tool for the synthesis of N-arylpyrazoles. These methods offer an alternative to classical condensation reactions and are particularly useful for creating a diverse range of substituted pyrazoles. Palladium- and copper-based catalytic systems are the most commonly employed for this transformation.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the N-arylation of pyrazoles. organic-chemistry.orgacs.orgresearchgate.netnih.gov In this approach, a pyrazole is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For example, the use of tBuBrettPhos as a ligand has been shown to be effective for the coupling of various aryl triflates with pyrazole derivatives, affording N-arylpyrazoles in high yields. organic-chemistry.orgacs.orgnih.gov

Table 2: Palladium-Catalyzed N-Arylation of Pyrazole with Phenyl Triflate organic-chemistry.orgacs.org

| Pyrazole | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield |

|---|

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another widely used method for the synthesis of N-phenylpyrazoles. nih.govbeilstein-journals.orgsemopenalex.orgnih.gov This reaction typically involves heating a pyrazole with an aryl halide in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols. nih.govbeilstein-journals.org

Synthesis of this compound Derivatives

Further functionalization of the pyrazole core allows for the introduction of various substituents, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Functionalization at the Amino Position (e.g., Schiff Base Formation)

The amino group in 5-aminopyrazoles is a versatile handle for further synthetic transformations. One of the most common reactions is the condensation with aldehydes or ketones to form Schiff bases (imines). semopenalex.orgresearchgate.net These Schiff bases can be valuable intermediates for the synthesis of more complex heterocyclic systems or can themselves exhibit biological activity.

The synthesis of Schiff bases from pyrazole aldehydes and various aromatic amines has been reported, yielding products in good to high yields. semopenalex.orgresearchgate.net For instance, the reaction of a pyrazole aldehyde with aromatic amines like p-methyl aniline or p-chloro aniline proceeds smoothly to form the corresponding imines. researchgate.net

A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through the in-situ formation of a Schiff base intermediate. beilstein-journals.org This method involves the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride. beilstein-journals.org

Table 3: Synthesis of a Pyrazole-based Schiff Base and Subsequent Reduction beilstein-journals.org

| Pyrazole Amine | Aldehyde | Intermediate | Reducing Agent | Final Product |

|---|

This demonstrates a straightforward methodology for the functionalization of the amino group on a tert-butyl substituted pyrazole, which can be applied to the 5-amino derivative of this compound to generate a wide array of Schiff base derivatives.

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages over traditional multi-step syntheses by reducing reaction time, waste, and purification efforts. While specific one-pot multicomponent reactions for the direct synthesis of this compound are not extensively documented, the synthesis of closely related derivatives highlights the potential of these strategies.

For instance, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation followed by a reduction. This methodology underscores the operational simplicity and efficiency of one-pot procedures for constructing substituted pyrazole rings, even with bulky substituents like the tert-butyl group.

The general approach for synthesizing pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of this compound, this would involve the reaction of a tert-butyl substituted 1,3-dicarbonyl compound with phenylhydrazine. A one-pot protocol for such a reaction would typically involve mixing the reactants, often with a catalyst, in a single vessel to directly yield the pyrazole product. The choice of catalyst and reaction conditions is crucial to drive the reaction to completion and to control the regioselectivity of the cyclization.

The following table summarizes a representative one-pot synthesis of a functionalized tert-butyl pyrazole derivative, illustrating the general principles that could be applied to the synthesis of this compound.

| Reactants | Catalyst/Solvent | Product | Key Features |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | Solvent-free | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | One-pot, two-step, operational simplicity |

This example, while not yielding the exact target compound, demonstrates the feasibility of one-pot strategies for the synthesis of sterically hindered pyrazoles.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. Similarly, solvent-free reactions offer environmental benefits by eliminating the use of often hazardous and volatile organic solvents.

The application of microwave irradiation to the synthesis of pyrazoles has been shown to be highly effective. For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of a suitable tert-butyl-containing 1,3-dicarbonyl compound with phenylhydrazine under microwave irradiation. The high temperatures and pressures achievable in a microwave reactor can dramatically reduce reaction times from hours to minutes.

Solvent-free, or neat, reaction conditions are also highly desirable for the synthesis of pyrazoles. The synthesis of 3,5-di-tert-butylpyrazole has been successfully achieved under solvent-free conditions by the condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine. This demonstrates that even with bulky tert-butyl groups, the reaction can proceed efficiently without a solvent. This approach could be adapted for the synthesis of this compound by using phenylhydrazine instead of hydrazine.

The table below outlines representative findings in microwave-assisted and solvent-free pyrazole synthesis that are relevant to the synthesis of this compound.

| Methodology | Reactants | Conditions | Product | Advantages |

| Microwave-Assisted | Chalcone analogs, Hydrazine hydrate | Acetic acid in ethanol, Microwave irradiation | Pyrazole derivatives | Rapid reaction times, high yields |

| Solvent-Free | 2,2,6,6-tetramethyl-3,5-heptanedione, Hydrazine | Neat, heating | 3,5-di-tert-butylpyrazole | Environmentally friendly, high yield |

These methodologies offer promising avenues for the efficient and environmentally benign synthesis of this compound.

Regioselectivity and Stereoselectivity in Pyrazole Ring Formation

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine, can lead to the formation of two regioisomeric pyrazoles. The control of regioselectivity is a critical aspect of pyrazole synthesis. In the case of this compound, the desired isomer has the phenyl group on the nitrogen adjacent to the carbon bearing the tert-butyl group.

The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the nature of the hydrazine. Generally, the initial nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons. The subsequent cyclization and dehydration then lead to the final pyrazole product.

For the synthesis of this compound, the reaction would involve a 1,3-dicarbonyl compound with a tert-butyl group at one end. The regiochemical outcome would depend on which carbonyl group of the diketone is preferentially attacked by which nitrogen atom of the phenylhydrazine. The steric hindrance of the bulky tert-butyl group can play a significant role in directing the initial attack of the less substituted nitrogen of phenylhydrazine to the less sterically hindered carbonyl group, which would favor the formation of the this compound isomer.

The choice of acidic or basic catalysis can also influence the regioselectivity. Under acidic conditions, the reaction often proceeds via a different mechanism than under basic conditions, which can lead to different isomeric ratios.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Factors Influencing Regioselectivity | Predominant Isomer (Hypothetical) |

| 4,4-dimethyl-1-phenyl-1,3-pentanedione | Phenylhydrazine | Steric hindrance of the tert-butyl group, electronic effects of substituents, reaction pH. | 5-tert-butyl-1,3-diphenylpyrazole |

Further detailed experimental studies are required to fully elucidate the factors governing the regioselective synthesis of this compound.

Despite a comprehensive search for scientific literature, specific experimental data from single-crystal X-ray diffraction and high-resolution spectroscopic analyses for the compound This compound is not available in the public domain.

The execution of the requested article, which is strictly focused on the advanced structural characterization and spectroscopic elucidation of this specific molecule, is therefore not possible. The required data for the sections and subsections outlined, including molecular conformation, intermolecular interactions, polymorphism, and detailed spectroscopic findings, could not be retrieved.

Scientific literature does contain information on various derivatives and isomers of tert-butyl-phenyl-pyrazoles. For instance, detailed crystallographic studies have been conducted on compounds such as "Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate" and various "5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles". Spectroscopic data, including 13C NMR, is also available for some related "1-phenyl-3-t-butyl-5-arylpyrazoles". However, as per the explicit instructions to focus solely on "this compound," this information on related but distinct molecules cannot be used to generate the requested article.

Without the foundational experimental data for the specified compound, any attempt to create the article would involve speculation or the incorrect use of data from other molecules, which would violate the core requirements of scientific accuracy and strict adherence to the subject matter. Therefore, until such studies are published, a detailed and accurate article on the advanced structural characterization of this compound cannot be generated.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: In the proton NMR spectrum of 5-Tert-butyl-1-phenylpyrazole, the tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region (around 1.3-1.4 ppm). The protons on the pyrazole (B372694) ring, H3 and H4, would appear as distinct signals. H4 would likely be a doublet, and H3 a doublet, with a small coupling constant characteristic of protons on a pyrazole ring. The phenyl group attached to the N1 position would show a set of multiplets in the aromatic region (typically 7.2-7.6 ppm), corresponding to the ortho, meta, and para protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The tert-butyl group would show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The pyrazole ring would display three signals for C3, C4, and C5. The C5 carbon, being attached to the bulky tert-butyl group, would have a characteristic chemical shift. The phenyl ring would exhibit four signals: one for the ipso-carbon attached to the nitrogen and three others for the ortho, meta, and para carbons. Studies on related 1-phenyl-3-t-butyl-5-arylpyrazoles have shown that the chemical shifts of the pyrazole ring carbons are sensitive to the substituents. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. Each nitrogen (N1 and N2) would give a separate signal, and their chemical shifts would be indicative of their bonding and hybridization state within the heterocyclic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~30-32 |

| tert-Butyl (Cq) | - | ~32-34 |

| Pyrazole H3 | Doublet | ~140-150 |

| Pyrazole H4 | Doublet | ~105-110 |

| Pyrazole C5 | - | ~155-165 |

| Phenyl (ortho) | Multiplet | ~125-128 |

| Phenyl (meta) | Multiplet | ~128-130 |

| Phenyl (para) | Multiplet | ~126-129 |

| Phenyl (ipso) | - | ~138-142 |

Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl and pyrazole rings would appear above 3000 cm⁻¹. The aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be found in the 1400-1600 cm⁻¹ region. C-N stretching vibrations would also be present. The spectrum of a related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, shows a characteristic C=O stretch at 1701 cm⁻¹, highlighting how different functional groups dominate the spectrum. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl group, would give a strong signal. The C-C skeletal vibrations of the tert-butyl group would also be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C / C=N Ring Stretch | 1600-1400 |

| C-H Bending | 1470-1365 |

| C-N Stretch | 1350-1000 |

| Aromatic C-H Out-of-Plane | 900-675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the conjugated π-system of the phenyl and pyrazole rings. One would expect to see π → π* transitions. Phenyl-substituted pyrazoles typically exhibit strong absorption bands in the ultraviolet region, often between 250-300 nm. The substitution pattern and solvent polarity can influence the position and intensity of these absorption maxima (λ_max). For instance, theoretical studies on related pyrazoline structures have been used to predict their electronic spectra.

Fluorescence Spectroscopy: Whether this compound is fluorescent would depend on its ability to emit light from an excited electronic state. Many aromatic and heterocyclic compounds exhibit fluorescence. If fluorescent, an emission spectrum could be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would typically be a mirror image of the lowest energy absorption band and would provide information about the energy of the first excited singlet state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule.

Molecular Mass: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), confirming the elemental composition of C₁₃H₁₆N₂.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion would undergo fragmentation. A key fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group (57 Da). The fragmentation of the pyrazole ring itself can lead to the loss of N₂ or HCN. researchgate.net The phenyl group can also be lost. The most stable fragments will produce the most intense peaks in the mass spectrum, with the most abundant fragment ion being designated as the base peak.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₃H₁₆N₂]⁺˙ | 200.13 | Molecular Ion (M⁺˙) |

| [M - CH₃]⁺ | 185.11 | Loss of a methyl radical from t-butyl |

| [C₆H₅N₂CH]⁺ or [M - C₄H₉]⁺ | 143.06 | Loss of the tert-butyl group |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation (often a prominent peak) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 5-Tert-butyl-1-phenylpyrazole Systems

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of pyrazole (B372694) derivatives. These calculations allow for a detailed exploration of both ground and excited state properties.

Density Functional Theory (DFT) has become a primary method for predicting the ground-state properties of molecular systems due to its favorable balance of computational cost and accuracy. researchgate.netescholarship.org The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov Hybrid functionals, such as the widely used B3LYP, which incorporates a portion of exact Hartree-Fock exchange, are commonly employed for calculations on organic molecules containing transition metals and other complex structures. nih.gov

The first step in a computational study is typically the geometry optimization of the molecule to find its lowest energy conformation. For this compound, this would be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311G(d,p) or 6-31G(d). researchgate.netnih.govdoaj.org The optimization process systematically alters the molecular geometry to locate a minimum on the potential energy surface. nih.gov

The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, the pyrazole ring is generally found to be nearly planar. doaj.orgnih.gov In a related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, X-ray diffraction revealed the pyrazole ring to be essentially planar and inclined at a significant angle to the phenyl ring. nih.gov Similar structural characteristics would be expected for this compound. The energetics of the molecule, including its total electronic energy and stability relative to other isomers, can also be determined from these calculations.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

This table presents hypothetical yet representative data for this compound, based on typical values for similar structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.36 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.37 | |

| N1-C(phenyl) | 1.43 | |

| C5-C(tert-butyl) | 1.52 | |

| Bond Angles (°) | C5-N1-N2 | 111.0 |

| N1-N2-C3 | 106.0 | |

| N2-C3-C4 | 112.0 | |

| C3-C4-C5 | 105.0 | |

| N1-C5-C4 | 106.0 | |

| Dihedral Angle (°) | Pyrazole Ring - Phenyl Ring | ~50-60 |

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. nih.gov DFT calculations are widely used to compute harmonic vibrational frequencies for pyrazole derivatives and other heterocyclic compounds. derpharmachemica.comnih.gov The calculated spectrum can be compared with experimental FT-IR data to aid in the assignment of vibrational bands to specific molecular motions. ajchem-a.com

Key vibrational modes for this compound would include:

C-H stretching from the aromatic phenyl ring and the aliphatic tert-butyl group, typically observed in the 3100-2850 cm⁻¹ region. derpharmachemica.comajchem-a.com

C=C and C=N stretching vibrations within the phenyl and pyrazole rings, generally found between 1625 and 1430 cm⁻¹. derpharmachemica.comajchem-a.com

C-H in-plane and out-of-plane bending modes, which provide a characteristic fingerprint for the molecule in the 1500-675 cm⁻¹ region. derpharmachemica.com

Pyrazole ring deformations , which are typically observed at lower frequencies. derpharmachemica.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

This table presents hypothetical yet representative data based on DFT calculations for similar pyrazole structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Tert-butyl Group | 2980 - 2870 |

| C=C/C=N Stretch | Pyrazole/Phenyl Rings | 1610 - 1450 |

| C-H In-plane Bend | Phenyl Ring | 1300 - 1000 |

| C-H Out-of-plane Bend | Phenyl Ring | 900 - 700 |

| Ring Deformation | Pyrazole Ring | 650 - 600 |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation and assignment of experimental NMR spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR shielding tensors. researchgate.netresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). aps.org

Studies on pyrazole derivatives have shown that the accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the choice of the DFT functional and basis set. researchgate.netnih.gov For instance, functionals like WP04 and ωB97X-D have demonstrated high accuracy for predicting chemical shifts when paired with appropriate basis sets. mdpi.com The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the agreement between theoretical and experimental values. mdpi.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical data illustrating the type of results obtained from GIAO-DFT calculations.

| Atom | Predicted Chemical Shift (δ) |

| ¹³C NMR | |

| Pyrazole C3 | ~140 |

| Pyrazole C4 | ~110 |

| Pyrazole C5 | ~150 |

| Phenyl C (ipso) | ~139 |

| Phenyl C (ortho) | ~125 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~128 |

| Tert-butyl C (quaternary) | ~32 |

| Tert-butyl C (methyl) | ~30 |

| ¹H NMR | |

| Pyrazole H3 | ~7.7 |

| Pyrazole H4 | ~6.3 |

| Phenyl H (ortho) | ~7.6 |

| Phenyl H (meta/para) | ~7.4 |

| Tert-butyl H | ~1.4 |

While DFT is fundamentally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for investigating the properties of electronically excited states. nih.govrsc.orgrsc.orguci.edu TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. nih.govdoi.org

The methodology involves calculating the linear response of the ground-state electron density to a time-dependent electric field perturbation. nih.govuci.edu The poles of this response function correspond to the electronic excitation energies. nih.gov The accuracy of TD-DFT results can be influenced by the choice of functional, with hybrid functionals often providing reliable results for many types of electronic transitions, such as π → π* and n → π* transitions common in aromatic and heterocyclic molecules. doi.org Analysis of the molecular orbitals involved in these transitions provides insight into the nature of the excited states, for example, identifying them as having charge-transfer character. rsc.org For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption spectrum.

Density Functional Theory (DFT) for Ground State Properties

Force Field and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, Force Field and Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in condensed phases (e.g., liquids or solids). cnr.itnih.gov

The first step in this process is the development of a molecular mechanics force field, which is a set of parameters and potential energy functions that describe the intra- and intermolecular interactions of the system. For a novel molecule like this compound, a specific force field would need to be parameterized. cnr.it This is often achieved by fitting the force field parameters (e.g., bond stretching, angle bending, torsional potentials, and partial atomic charges) to high-quality data obtained from DFT calculations on the molecule. cnr.it

Once a reliable force field is established, MD simulations can be performed. soton.ac.uknih.gov These simulations solve Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory that describes the evolution of atomic positions and velocities. Analysis of this trajectory can reveal macroscopic properties derived from microscopic behavior, including structural properties (like radial distribution functions) and dynamic properties (like diffusion coefficients). cnr.it Such simulations could be used to understand the liquid-state structure or crystal packing of this compound.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Computational analysis of this compound, particularly through Density Functional Theory (DFT), offers significant insights into its chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the compound's reactivity. The spatial distribution and energy levels of these orbitals determine the molecule's susceptibility to electrophilic and nucleophilic attack.

The HOMO is associated with the molecule's ability to donate electrons, indicating regions prone to electrophilic attack. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting areas susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.

Global Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: The values for these descriptors would be derived from the calculated HOMO and LUMO energies of this compound from specific DFT calculations, which are not currently available in published literature.

Computational Modeling of Intermolecular Interactions and Supramolecular Assemblies

Computational methods, such as DFT with dispersion corrections (DFT-D), are employed to model dimers and larger clusters of the molecule. These models help in identifying the key intermolecular forces at play, which typically include:

π-π Stacking: Interactions between the aromatic phenyl and pyrazole rings are expected to be a significant contributor to the crystal packing. The calculations can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the interaction energies.

Analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. Regions of negative potential (electron-rich areas), typically around the nitrogen atoms of the pyrazole ring, are prone to interactions with electron-deficient regions of neighboring molecules. Conversely, areas of positive potential (electron-poor), such as around the hydrogen atoms, will interact with electron-rich sites.

The combination of these computational approaches allows for the prediction of the most stable crystal packing arrangement and the calculation of the lattice energy, providing a theoretical understanding of the compound's solid-state behavior even in the absence of experimental crystal structures. Studies on closely related pyrazole derivatives have demonstrated the importance of such non-covalent interactions in dictating their supramolecular architectures, often leading to the formation of dimers, chains, or more complex three-dimensional networks.

Chemical Reactivity and Derivatization Pathways of the 5 Tert Butyl 1 Phenylpyrazole Scaffold

Reactions Involving the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In 5-tert-butyl-1-phenylpyrazole, the N1 position is already substituted with a phenyl group. The remaining N2 atom possesses a lone pair of electrons and can participate in various reactions.

One common reaction involving the pyrazole nitrogen is N-alkylation . While the N1 position is blocked, the N2 atom can be alkylated, although this is less common for N1-substituted pyrazoles and can lead to the formation of pyrazolium (B1228807) salts.

Another significant reaction is coordination with metal ions . The nitrogen atoms of the pyrazole ring can act as ligands, forming complexes with a variety of metal ions. This property is crucial in the design of catalysts and functional materials.

Furthermore, the pyrazole ring can undergo N-oxidation , typically at the N2 position, using oxidizing agents such as peroxy acids. This can be a useful step for further functionalization.

Functional Group Transformations on the Phenyl and Tert-butyl Substituents

The phenyl and tert-butyl groups attached to the pyrazole core provide additional opportunities for derivatization.

Phenyl Group Transformations:

The phenyl ring at the N1 position can undergo typical electrophilic aromatic substitution reactions. The directing effect of the pyrazole ring influences the position of substitution. Common transformations include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically at the para-position, can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amino group (-NH2), which serves as a versatile handle for further modifications.

Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using appropriate halogenating agents, providing precursors for cross-coupling reactions.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the phenyl ring, further diversifying the molecular structure.

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO3, H2SO4 | para |

| Bromination | Br2, FeBr3 | para |

| Chlorination | Cl2, AlCl3 | para |

| Sulfonation | Fuming H2SO4 | para |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | para |

Tert-butyl Group Transformations:

The tert-butyl group is generally less reactive due to the absence of benzylic protons and steric hindrance. However, under specific conditions, functionalization is possible. Recent advancements in C-H activation chemistry have opened up possibilities for the direct functionalization of such sterically hindered alkyl groups. For instance, catalytic hydroxylation of the tert-butyl group can be achieved using powerful oxidizing systems. torvergata.it

Synthetic Routes to Fused Pyrazole Systems from this compound Precursors

This compound derivatives, particularly those bearing an amino group at the C3 or C5 position, are valuable precursors for the synthesis of fused pyrazole systems. These fused heterocycles are of significant interest due to their prevalence in pharmacologically active compounds.

One important class of fused pyrazoles are the pyrazolo[1,5-a]pyrimidines . These can be synthesized from the reaction of a 5-amino-3-tert-butyl-1-phenylpyrazole with a β-dicarbonyl compound or its equivalent. The reaction typically proceeds via an initial condensation followed by cyclization.

Another key fused system is pyrazolo[3,4-b]pyridines . These can be prepared from 5-aminopyrazole precursors through condensation reactions with various bielectrophilic reagents. nih.gov For example, a three-component reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov

The table below summarizes some synthetic routes to fused pyrazole systems.

| Fused System | Precursor | Reagents |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-tert-butyl-1-phenylpyrazole | β-Diketone (e.g., acetylacetone) |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-tert-butyl-1-phenylpyrazole | Aldehyde, Cyclic β-diketone |

Stereochemical Control and Regiochemical Outcomes in Derivatization

The regioselectivity of reactions on the this compound scaffold is a critical aspect of its derivatization.

In electrophilic substitution on the pyrazole ring itself (at the C4 position), the electronic properties of the existing substituents play a major role. For N1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack.

For reactions on the N1-phenyl ring, the pyrazole ring acts as a directing group. The regiochemical outcome of electrophilic aromatic substitution is predominantly at the para-position of the phenyl ring, with some ortho-substitution also possible, depending on the reaction conditions.

The synthesis of substituted pyrazoles from acyclic precursors often raises the issue of regioisomerism . For instance, the condensation of an unsymmetrical 1,3-diketone with phenylhydrazine (B124118) can potentially yield two different regioisomeric pyrazoles. The reaction conditions, including the nature of the solvent and the presence of a catalyst, can significantly influence the regiochemical outcome. acs.org The steric bulk of the tert-butyl group can also play a crucial role in directing the regioselectivity of such cyclization reactions.

In cases where chiral centers are introduced during derivatization, achieving stereochemical control is essential. Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, can be utilized to obtain enantiomerically enriched products. The development of stereoselective methods for the functionalization of pyrazole derivatives is an active area of research.

Advanced Applications in Chemical Sciences

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrazole (B372694) ring are excellent donors for metal coordination, making pyrazole derivatives versatile ligands in coordination chemistry. The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, which in turn influences their stability, reactivity, and potential applications. chemrxiv.orgresearchgate.net

Derivatives of 5-tert-butyl-1-phenylpyrazole are utilized as ligands to form stable and versatile multidentate coordination complexes with a range of transition metals. eiu.edu The presence of the sterically demanding tert-butyl group can influence the coordination geometry and nuclearity of the resulting metal complexes. For instance, sterically hindered pyrazolate ligands such as 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole have been shown to support novel metal-organic architectures, including the formation of cyclic gold clusters, [Au₃(μ-L)₃] and [Au₄(μ-L)₄], from different crystallization solvents. nih.gov The tetrameric gold cluster can be further metalated with silver salts to form mixed-metal compounds like [Ag₂Au₄(μ₃-L)₄][BF₄]₂. nih.gov These findings demonstrate that the bulky tert-butyl group does not prevent coordination but rather directs the assembly of unique polynuclear structures.

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt, such as a halide or acetate, in an appropriate solvent. researchgate.netresearchgate.net The resulting metal-pyrazole adducts are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Key characterization methods include:

FT-IR Spectroscopy : To confirm the coordination of the pyrazole ligand to the metal center, shifts in the vibrational frequencies of the C=N and N-N bonds within the pyrazole ring are monitored. researchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the structure of the complexes in solution. Coordination to a metal ion typically induces shifts in the signals of the pyrazole ring protons and carbons. nih.gov

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion. researchgate.net

| Technique | Observation | Inference |

|---|---|---|

| FT-IR | Shift in ν(C=N) and ν(N-N) frequencies | Coordination of pyrazole nitrogen to metal center |

| ¹H NMR | Coordination-induced shifts in proton signals | Confirmation of ligand binding in solution |

| UV-Vis | d-d transitions and charge-transfer bands | Determination of coordination geometry (e.g., octahedral, tetrahedral) |

| X-ray Diffraction | Precise bond lengths and angles | Unambiguous solid-state molecular structure |

Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations. The ligand framework can be tuned to influence the catalytic activity and selectivity of the metal center.

For example, copper(II) complexes formed in situ with pyrazole-derivative ligands have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.com The catalytic efficiency was found to depend on the specific pyrazole ligand structure and the counter-ion of the copper salt used. mdpi.com In one study, a complex formed with a specific pyrazole ligand and Cu(CH₃COO)₂ exhibited a maximum reaction rate (Vmax) of 41.67 µmol L⁻¹ min⁻¹. mdpi.com Similarly, an octanuclear copper complex bearing 3-phenyl-5-(2-pyridyl)pyrazolate ligands was found to be highly active in the oxidation of alkanes and alcohols. rsc.org Iron complexes with tert-butyl substituted pincer-type pyrazole ligands have been shown to catalyze the N–N bond cleavage of hydrazine (B178648). nih.gov These examples highlight the potential of this compound-metal complexes in oxidation catalysis and other bond-breaking and bond-forming reactions.

| Metal Complex | Reaction Catalyzed | Key Finding |

|---|---|---|

| Copper(II)-Pyrazole | Catechol Oxidation | Activity depends on ligand and counter-ion; mimics catecholase. mdpi.com |

| Octanuclear Copper-Pyrazolate | Alkane and Alcohol Oxidation | High catalytic activity observed. rsc.org |

| Iron(II)-Pyrazole Pincer | Hydrazine N-N Bond Cleavage | Protic pyrazole NH groups play a pivotal role in catalysis. nih.gov |

Precursors for Specialized Organic Scaffolds and Heterocyclic Systems

The pyrazole ring is a versatile and robust scaffold in organic synthesis. Functionalized pyrazoles like this compound serve as valuable starting materials for the construction of more complex, fused heterocyclic systems. nih.govsemanticscholar.org The reactivity of the pyrazole ring, particularly at its nitrogen and carbon atoms, allows for a variety of chemical transformations.

5-Aminopyrazoles, for example, are widely used as synthons for building fused pyrazoloazines, which are of significant medicinal interest. nih.govsemanticscholar.org These polyfunctional compounds have three nucleophilic sites (5-NH₂, 1-NH, and 4-CH) that can react with bielectrophiles to undergo cyclization and construct fused six-membered rings. nih.gov This strategy has led to the synthesis of a plethora of fused systems, including:

Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[5,1-c]-1,2,4-triazines

Furthermore, a one-pot procedure involving a kinetically controlled Sonogashira reaction followed by cyclocondensation with hydrazine has been developed for the synthesis of unsymmetrically 3,5-substituted NH-pyrazoles. nih.gov This demonstrates how the pyrazole core can be constructed as part of a larger synthetic strategy. The functionalization of aminopyrazoles through reactions like reductive amination also provides access to novel N-heterocyclic amines that can serve as intermediates for other valuable pyrazole derivatives. mdpi.com The presence of the tert-butyl and phenyl groups on the this compound core would influence the regioselectivity of these reactions and the properties of the resulting fused systems.

Role in Materials Science and Supramolecular Architectures

In materials science, the ability of molecules to self-assemble into ordered, functional superstructures is of paramount importance. Pyrazole derivatives, including this compound, are excellent candidates for designing supramolecular architectures due to their capacity for forming non-covalent interactions such as hydrogen bonds and π–π stacking. nih.govresearchgate.netmdpi.com

The crystal structure of a direct derivative, Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, reveals that the molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming centrosymmetric dimers that stack along the crystal axis. nih.govresearchgate.net Studies on the closely related 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have shown a rich diversity in supramolecular assembly. nih.govresearchgate.net Depending on the substituents on the benzylamino group, these molecules self-assemble into different architectures:

Zero-Dimensional Dimers : Formed through a combination of N-H···π(arene) and C-H···π(arene) hydrogen bonds. researchgate.net

One-Dimensional Chains : Constructed from single N-H···O hydrogen bonds. researchgate.net

Two-Dimensional Sheets : Assembled via hydrogen bonds or a combination of hydrogen bonds and aromatic π–π stacking interactions. nih.govresearchgate.net

This demonstrates how subtle changes to the peripheral substituents of the tert-butyl-phenyl-pyrazole core can be used to control the dimensionality of the resulting supramolecular structure. Furthermore, flat, disk-shaped molecules like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene, which contain the 1-phenyl-5-substituted pyrazole motif, are being explored as potential ligands for the formation of metal-organic frameworks (MOFs). mdpi.com

Utilization in Biochemical Research as Probes or Reagents

A chemical probe is a small-molecule reagent designed to selectively modulate a protein's function, enabling the study of that protein's role in biological systems. nih.gov While many pyrazole derivatives exhibit a wide range of biological activities, their specific development and application as chemical probes are more nuanced. mdpi.comnih.gov

The phenylpyrazole chemical class, to which this compound belongs, includes potent insecticides like fipronil and ethiprole. researchgate.net These compounds function as highly effective biochemical reagents that act as noncompetitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. researchgate.netresearchgate.net By selectively targeting this ion channel, they serve as functional probes to study the GABAergic system. The bioactivity of these phenylpyrazoles demonstrates the potential of this scaffold to interact specifically with biological targets. researchgate.net

However, there is limited specific research documenting the use of this compound itself as a characterized chemical probe for biochemical research. While the broader class of phenylpyrazoles has established utility as bioactive reagents, further investigation is required to identify and validate specific biological targets for this compound and to characterize its suitability as a selective chemical probe according to established quality criteria. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is a major catalyst for innovation in synthetic chemistry. nih.gov For pyrazole (B372694) derivatives, this involves developing methods that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical. nih.gov Future research on 5-Tert-butyl-1-phenylpyrazole synthesis is expected to focus on several key areas of green chemistry.

One promising avenue is the use of eco-friendly solvents, particularly water. thieme-connect.com Aqueous methods for pyrazole synthesis are gaining traction as they reduce reliance on volatile and hazardous organic solvents. thieme-connect.com Research has demonstrated successful pyrazole synthesis in water, sometimes accelerated by the unique properties of water microdroplets which can enhance reaction rates without the need for catalysts or acids. acs.org Another approach involves using biomass-derived alcohols as the primary feedstock, coupled with iron-catalyzed tandem C-C and C-N coupling reactions, which eliminates the need for pre-functionalized starting materials and noble metal catalysts. rsc.org

The development and application of recyclable and reusable catalysts represent another critical research direction. nih.gov This includes:

Heterogeneous catalysts: Solid-supported catalysts like Amberlyst-70 and heteropolyacids can improve atom economy and selectivity while being easily separated from the reaction mixture for reuse. tandfonline.com

Nanocatalysts: Paramagnetic cobalt nanoparticles have been used to catalyze multicomponent reactions for pyrazole synthesis in aqueous systems; these catalysts can be easily recovered using an external magnet. tandfonline.com

Biocatalysts: The use of enzymes and microorganisms offers a highly selective and environmentally friendly route to pyrazole derivatives. tandfonline.com

Furthermore, energy-efficient synthesis methods such as microwave and ultrasound-mediated reactions are becoming more prevalent. tandfonline.com These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com The ultimate goal is to develop one-pot, multicomponent reactions that combine several synthetic steps into a single, efficient process, thereby minimizing waste and resource consumption. tandfonline.commdpi.com

| Sustainable Approach | Key Features | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Green Solvents | Use of water, ethanol, or ionic liquids to replace hazardous organic solvents. | Condensation of a suitable 1,3-diketone with phenylhydrazine (B124118) in an aqueous or ethanol/water system. | nih.govthieme-connect.comtandfonline.com |

| Recyclable Catalysts | Employing solid-supported acids, nanocatalysts, or biocatalysts for easy separation and reuse. | Use of an iron catalyst or solid acid like Amberlyst-70 to facilitate the cyclocondensation step. | rsc.orgtandfonline.com |

| Energy Efficiency | Application of microwave irradiation or sonication to reduce reaction times and energy consumption. | Microwave-assisted synthesis to accelerate the reaction between the diketone precursor and phenylhydrazine. | tandfonline.commdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. | A one-pot reaction involving a tert-butyl containing building block, a phenylhydrazine, and another component to build the pyrazole core efficiently. | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

In the context of pyrazole research, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms, particularly graph neural networks, can be trained to predict the physicochemical and biological properties of novel pyrazole derivatives. youtube.com This allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics for synthesis and testing. This approach moves from brute-force screening to efficient, automated drug design. youtube.com

De Novo Design: Deep generative models can design entirely new pyrazole-based structures with a desired set of properties. youtube.com These models learn the underlying rules of chemical structure and bonding to propose novel molecules that are likely to be synthetically accessible and possess the targeted activity.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for target molecules like this compound and its derivatives. digitellinc.com These programs analyze known chemical reactions to devise step-by-step pathways, potentially uncovering more sustainable or cost-effective methods than those currently established. digitellinc.com

For this compound, these technologies could be used to design derivatives with enhanced properties for specific applications. For example, an ML model could be tasked with designing analogues that exhibit improved thermal stability or specific electronic properties for use in advanced materials. By integrating AI and ML, researchers can navigate the vast chemical space of pyrazole derivatives more effectively, leading to the faster discovery of next-generation compounds. nih.gov

| AI/ML Application | Description | Relevance to this compound Research | Reference |

|---|---|---|---|

| Molecular Property Prediction | Using algorithms to predict biological activity, toxicity, and physicochemical properties from a chemical structure. | Virtually screening derivatives to identify candidates with optimal properties for materials or pharmaceutical applications. | nih.govyoutube.com |

| De Novo Drug/Material Design | Generative models create novel molecular structures tailored to have specific, desired characteristics. | Designing new pyrazole derivatives with unique electronic or optical properties for advanced materials. | youtube.com |

| Retrosynthesis Planning | AI algorithms propose optimal and efficient synthetic pathways for a target molecule. | Discovering more sustainable or higher-yielding synthetic routes to this compound and its analogues. | digitellinc.com |

Exploration of Advanced Materials Based on this compound Derivatives

The unique structural and electronic properties of the pyrazole ring make it a valuable building block in materials science. mdpi.com Pyrazole derivatives have found applications in diverse areas, including coordination chemistry, polymer science, and the development of energetic materials. mdpi.comresearchgate.net The specific substitution pattern of this compound, featuring a bulky, electron-donating tert-butyl group and a stabilizing phenyl group, offers intriguing possibilities for creating advanced materials.

Future research is likely to focus on exploiting these features:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. The steric bulk of the tert-butyl group could be used to control the geometry and nuclearity of coordination complexes, potentially leading to materials with unique catalytic, magnetic, or porous properties. nih.gov

Organic Electronics: The pyrazole core is an electron-rich heterocycle. By functionalizing the phenyl ring or other positions on the pyrazole core, derivatives of this compound could be designed for use as organic light-emitting diodes (OLEDs), fluorescent probes, or components in organic solar cells. researchgate.net Their intrinsic fluorescence and solid-state properties are key to these applications. researchgate.net

Energetic Materials: Nitrogen-rich compounds are often used as energetic materials. While this compound itself is not exceptionally nitrogen-rich, the pyrazole scaffold can be a starting point for the synthesis of more complex, nitrated derivatives with high energy density and thermal stability. researchgate.net

The synthetic flexibility of the pyrazole core allows for fine-tuning of its properties, making it an attractive platform for materials discovery. researchgate.net Research into polymers incorporating the this compound moiety could yield materials with enhanced thermal stability or specific optical properties.

Q & A

What are the optimal synthetic routes for 5-Tert-butyl-1-phenylpyrazole, and how can reaction conditions be optimized for yield and purity?

Category: Basic

Answer:

The synthesis of this compound typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

- Starting Materials : Use tert-butyl-substituted precursors and phenylhydrazine derivatives to ensure regioselectivity in pyrazole ring formation .

- Cyclization Conditions : Acidic or basic conditions (e.g., HCl or KOH) are employed, with temperature control (60–80°C) to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the pure compound. Yield optimization (60–75%) requires precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent oxidation .

How can spectroscopic and crystallographic methods be systematically applied to characterize this compound?

Category: Basic

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl at position 5, phenyl at position 1). Chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₃H₁₆N₂: 200.1314) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on the pyrazole ring’s planarity, revealing dihedral angles (e.g., 5–10° deviation) .

What experimental strategies address contradictions in reported bioactivity data for pyrazole derivatives like this compound?

Category: Advanced

Answer:

Contradictions often arise from methodological variability. Solutions include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and inhibitor concentrations (IC₅₀ values) to isolate compound-specific effects .

- Control Variables : Account for solvent effects (DMSO vs. ethanol) and pH-dependent stability using UV-Vis spectroscopy .

- Meta-Analysis : Apply statistical frameworks (ANOVA or regression models) to aggregate data across studies, identifying outliers linked to experimental design flaws .

How can factorial design optimize substituent modifications to enhance the reactivity of this compound?

Category: Advanced

Answer:

A 2³ factorial design evaluates three factors:

- Independent Variables : Substituent position (tert-butyl vs. methyl), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd) .

- Response Variables : Reaction yield, regioselectivity, and byproduct formation.

- Analysis : Interaction plots reveal synergistic effects; for example, high solvent polarity improves catalyst efficiency but may reduce tert-butyl group stability .

What methodological frameworks integrate computational modeling with experimental data to predict structure-activity relationships (SAR)?

Category: Advanced

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2), focusing on hydrophobic pockets accommodating the tert-butyl group .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with experimental redox potentials .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition kinetics) to refine force field parameters .

How can in vitro metabolic pathways of this compound be studied to inform pharmacokinetic profiles?

Category: Advanced

Answer:

- Hepatic Microsome Assays : Incubate the compound with rat liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylated tert-butyl derivatives) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, quantifying Ki values .

- Data Interpretation : Apply Michaelis-Menten kinetics to model metabolic stability and half-life .

What advanced techniques resolve steric hindrance challenges in functionalizing this compound?

Category: Advanced

Answer:

- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to overcome steric bulk, enabling selective C–H functionalization .

- Microwave-Assisted Synthesis : Reduce reaction times (10–20 minutes vs. hours) to minimize decomposition of thermally sensitive intermediates .

- Single-Crystal Analysis : Guide regioselective modifications by mapping electron density around the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.